molecular formula C7H11NO4 B1657326 1-(Carboxymethyl)proline CAS No. 5626-40-4

1-(Carboxymethyl)proline

Cat. No.: B1657326
CAS No.: 5626-40-4
M. Wt: 173.17
InChI Key: ZCIXWIPMALYWJT-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)proline is a compound with the molecular formula C7H11NO4 . It has an average mass of 173.167 Da and a monoisotopic mass of 173.068802 Da . It is also known as 1-(Carboxymethyl)-L-proline .


Molecular Structure Analysis

The molecular structure of this compound includes one defined stereocenter . The compound’s systematic name is 1-(Carboxymethyl)-L-proline . The SMILES representation of the molecule is C1CC@HCC(=O)O)C(=O)O .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 384.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 39.0±0.3 cm^3, a polar surface area of 78 Å^2, and a molar volume of 124.2±3.0 cm^3 .

Future Directions

Research on proline metabolism, which includes 1-(Carboxymethyl)proline, has shown its relevance to human tumors . This has stimulated the search for small molecule inhibitors to treat cancer or metastases . The research over the past 20 years makes a compelling case for proline metabolism as a potential target for cancer therapy .

Biochemical Analysis

Biochemical Properties

1-(Carboxymethyl)proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in proline metabolism, a key pathway in the metabolic rewiring that sustains cell proliferation, survival, and metastatic spread . The proline biosynthetic enzyme, pyrroline-5-carboxylate reductase (PYCR), catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . This suggests that this compound may interact with PYCR and other enzymes involved in proline metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood. Proline metabolism, which this compound is likely involved in, plays a significant role in cellular function. It impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Therefore, it’s plausible that this compound could influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its involvement in proline metabolism, it’s likely that it exerts its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it may bind to enzymes like PYCR, influencing their activity and thus the metabolic pathways they are involved in .

Metabolic Pathways

This compound is likely involved in proline metabolism, a central pathway in cellular metabolism . This pathway involves several enzymes and cofactors, and impacts metabolic flux and metabolite levels

Properties

IUPAC Name

1-(carboxymethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIXWIPMALYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668398
Record name 1-(Carboxymethyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-40-4
Record name 2-Carboxy-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Carboxymethyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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